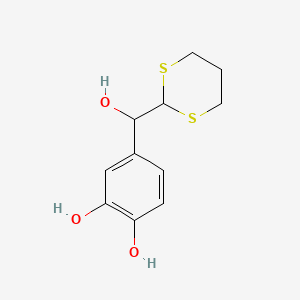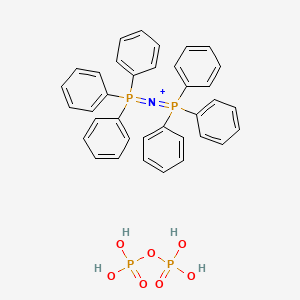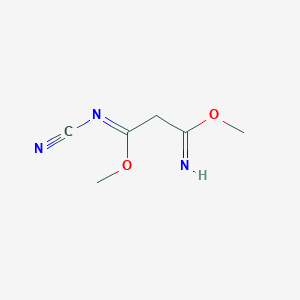
N-Cyano-1,3-dimethoxy-1,3-propanediimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-1,3-dimethoxy-1,3-propanediimine is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. It is a building block used in various chemical syntheses and has applications in organic synthesis as an intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in bulk by chemical companies specializing in organic building blocks and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-1,3-dimethoxy-1,3-propanediimine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
N-Cyano-1,3-dimethoxy-1,3-propanediimine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the preparation of other organic compounds.
Chemical Research: The compound is utilized in research studies to explore new synthetic pathways and reaction mechanisms.
Industrial Applications: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Cyano-1,3-dimethoxy-1,3-propanediimine involves its reactivity with various chemical reagents. The cyano group can act as an electrophile in substitution reactions, while the methoxy groups can participate in other chemical transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the cyano and methoxy groups.
N,N-Dimethyl-1,3-propanediamine: Another similar compound used in various chemical applications.
Uniqueness
N-Cyano-1,3-dimethoxy-1,3-propanediimine is unique due to the presence of both cyano and methoxy functional groups, which confer specific reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
dimethyl N'-cyanopropanediimidate |
InChI |
InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h8H,3H2,1-2H3 |
Clé InChI |
JNLQUMUSZMOPGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CC(=NC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
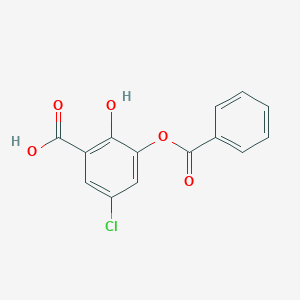
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)


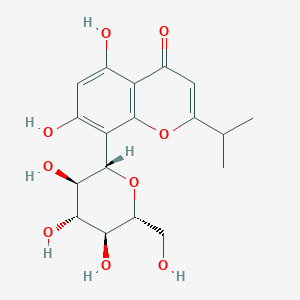


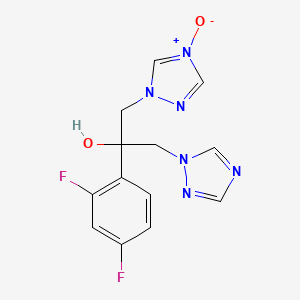

![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
